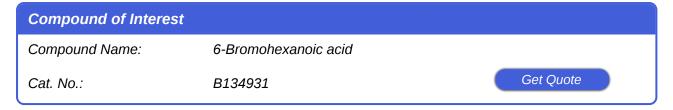


A Technical Guide to the Spectroscopic Analysis of 6-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for **6-Bromohexanoic acid** (CAS No: 4224-70-8), a vital intermediate in organic and pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also included to assist researchers in their laboratory work.

Chemical Structure and Identifying Information

Chemical Name: 6-Bromohexanoic acid

Molecular Formula: C₆H₁₁BrO₂[1]

Molecular Weight: 195.05 g/mol [2]

CAS Number: 4224-70-8[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromohexanoic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: ¹H NMR Spectroscopic Data for **6-Bromohexanoic acid**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.5 (approx.)	Singlet (broad)	1H	-COOH
3.41	Triplet	2H	Br-CH ₂ -
2.36	Triplet	2H	-CH ₂ -COOH
1.89	Quintet	2H	Br-CH2-CH2-
1.66	Quintet	2H	-CH2-CH2-COOH
1.50	Quintet	2H	-CH2-CH2-CH2-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **6-Bromohexanoic acid**[3]

Chemical Shift (δ) ppm	Assignment
179.8	C=O
33.8	Br-CH ₂ -
33.5	-CH ₂ -COOH
32.2	Br-CH ₂ -CH ₂ -
27.7	-CH ₂ -CH ₂ -COOH
24.2	-CH2-CH2-CH2-

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 6-Bromohexanoic acid[4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
2940 (broad)	Strong	O-H stretch (Carboxylic Acid)
1710	Strong	C=O stretch (Carboxylic Acid)
1460	Medium	C-H bend
1290	Medium	C-O stretch
640	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **6-Bromohexanoic acid**[5][6]

m/z	Relative Intensity (%)	Assignment
194/196	5	[M]+ (Molecular ion with Br isotopes)
115	100	[M-Br]+
73	60	[C ₄ H ₉ O] ⁺
60	40	[C ₂ H ₄ O ₂] ⁺
45	30	[COOH]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A sample of **6-Bromohexanoic acid** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.



- ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[7]
 Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
 second, and 16 scans. The free induction decay (FID) is processed with an exponential line
 broadening of 0.3 Hz.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **6-Bromohexanoic acid** is prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

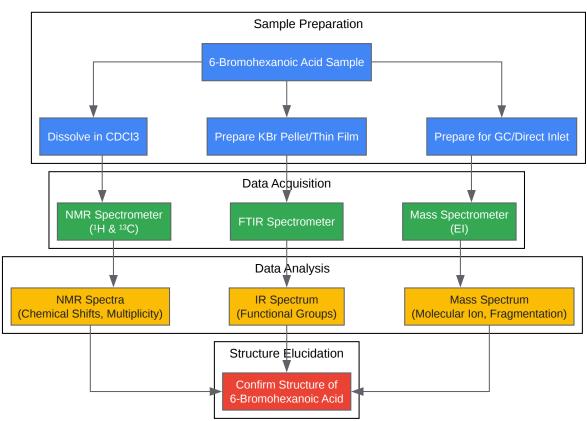
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) is used, with an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments is detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Bromohexanoic acid**.





Workflow for Spectroscopic Analysis of 6-Bromohexanoic Acid

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Caption: Workflow of Spectroscopic Analysis.

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